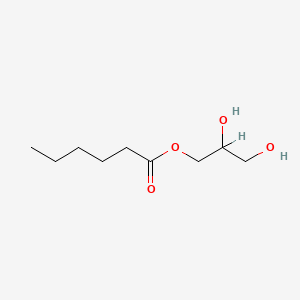

2,3-Dihydroxypropyl hexanoate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl hexanoate can be synthesized through the esterification of hexanoic acid with glycerol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to achieve high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dihydroxypropyl hexanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester linkage can be reduced to yield alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of hexanoic acid derivatives.

Reduction: Production of hexanol and glycerol derivatives.

Substitution: Formation of various ethers and esters depending on the substituents used.

Applications De Recherche Scientifique

Chemistry

- Intermediates in Synthesis : This compound serves as an important intermediate in the synthesis of other chemical entities. Its structure allows it to participate in various chemical reactions, including hydrolysis and transesterification.

- Emulsifiers : It is utilized as an emulsifier in formulations due to its ability to stabilize oil-water mixtures, which is crucial in both laboratory and industrial applications.

Biology

- Lipid Metabolism Studies : Research has focused on its role in lipid metabolism, where it may influence the dynamics of cell membranes. The incorporation of 2,3-dihydroxypropyl hexanoate into lipid bilayers can modify membrane fluidity and permeability.

- Cell Membrane Components : Its properties make it a candidate for studying interactions within biological membranes, particularly in understanding how such compounds can affect cellular functions.

Medicine

- Drug Delivery Systems : The compound has been investigated for its potential use in drug delivery systems. Its ability to enhance the bioavailability of lipophilic drugs makes it a promising candidate for formulating effective pharmaceutical preparations.

- Excipients in Pharmaceuticals : As an excipient, it contributes to the stability and effectiveness of drug formulations, facilitating better absorption and therapeutic outcomes.

Industrial Applications

- Cosmetics and Personal Care Products : Due to its emulsifying properties, this compound is used in cosmetic formulations. It helps maintain the stability of creams and lotions by preventing separation of ingredients.

- Food Additives : In the food industry, it may be employed as a stabilizer or emulsifier in various products, enhancing texture and consistency.

- Lubricants : Its hydrophobic characteristics make it suitable for use in lubricants where water resistance is essential.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits/Properties |

|---|---|---|

| Chemistry | Intermediates for synthesis | Facilitates chemical reactions |

| Emulsifiers | Stabilizes oil-water mixtures | |

| Biology | Lipid metabolism studies | Influences membrane dynamics |

| Cell membrane interactions | Affects cellular functions | |

| Medicine | Drug delivery systems | Enhances bioavailability |

| Excipients in pharmaceuticals | Improves stability and absorption | |

| Industry | Cosmetics | Maintains formulation stability |

| Food additives | Enhances texture and consistency | |

| Lubricants | Provides water resistance |

Case Studies

- Drug Delivery Research : A study explored the use of this compound in lipid-based drug delivery systems. Results indicated that formulations containing this compound significantly improved the absorption rates of lipophilic drugs compared to traditional carriers.

- Emulsification Efficiency : Research demonstrated that this compound effectively reduced surface tension between oil and water phases in cosmetic formulations, leading to enhanced stability over time. This finding supports its widespread use in personal care products.

- Lipid Interaction Studies : Experimental investigations into how this compound integrates into lipid bilayers revealed alterations in membrane fluidity that could have implications for cellular signaling pathways. Such insights are valuable for understanding drug interactions at the cellular level.

Mécanisme D'action

The mechanism of action of 2,3-dihydroxypropyl hexanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups and ester linkage allow it to participate in hydrogen bonding and ester hydrolysis reactions. These interactions can influence the compound’s solubility, reactivity, and biological activity. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycerol 1-monocaprylate: Similar structure but with an octanoic acid ester linkage.

Glycerol 1-monolaurate: Contains a dodecanoic acid ester linkage.

Glycerol 1-monostearate: Features an octadecanoic acid ester linkage.

Uniqueness

2,3-Dihydroxypropyl hexanoate is unique due to its specific chain length and the presence of two hydroxyl groups, which confer distinct physicochemical properties. Its moderate chain length provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in both aqueous and non-aqueous environments .

Activité Biologique

2,3-Dihydroxypropyl hexanoate is a compound with notable biological activities, primarily due to its structure as an ester derived from hexanoic acid and glycerol. This article delves into its biological activity, including its metabolic roles, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈O₄

- CAS Number : 164635

- Molecular Weight : 174.24 g/mol

The compound features a propyl backbone with two hydroxyl groups at the 2 and 3 positions, contributing to its hydrophilic properties alongside the hydrophobic hexanoate tail. This unique structure allows it to interact with biological membranes and participate in various metabolic processes.

1. Lipid Metabolism

Research indicates that this compound plays a significant role in lipid metabolism. It can integrate into lipid membranes, influencing their fluidity and permeability. This property is particularly relevant in drug delivery systems, where enhancing the bioavailability of lipophilic drugs is crucial .

3. Insecticidal Properties

Emerging research highlights the insecticidal potential of fatty acid esters, including those related to this compound. A study demonstrated that fatty acids extracted from plants exhibited significant insecticidal activity against various pests . This suggests that this compound may also possess similar properties worth exploring further.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or derived from this compound:

- Study on Lipid Membranes : Research has shown that esters like this compound can alter membrane dynamics significantly. This has implications for drug formulations aimed at enhancing therapeutic efficacy through improved membrane interactions.

- Antioxidant Studies : While direct studies on this specific compound are scarce, related compounds have demonstrated substantial antioxidant capabilities in various assays (e.g., DPPH and FRAP) indicating a need for further investigation into this compound's potential .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3-Bis(hexanoyloxy)propyl octadecanoate | C₃₄H₆₆O₆ | Long-chain fatty acid structure; enhances drug delivery |

| Hexanoic acid 2,3-dihydroxy-propyl ester | C₉H₁₈O₄ | Similar structure; potential antioxidant properties |

| 9-octadecenoic acid methyl ester | C₁₈H₃₄O₂ | Exhibits hypotensive and anticancer properties |

Q & A

Q. Basic: What are the optimal laboratory conditions for synthesizing 2,3-Dihydroxypropyl hexanoate?

Methodological Answer:

The compound is synthesized via acid-catalyzed esterification of hexanoic acid with glycerol. Optimal conditions include:

- Catalyst : Sulfuric acid (H₂SO₄) or other Brønsted acids to accelerate esterification .

- Reaction Setup : Reflux at 100–120°C to ensure complete conversion of reactants, monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .

- Purification : Distillation or column chromatography to isolate the product, achieving >90% purity.

Alternative methods, such as microwave-assisted synthesis (200–400 W, solvent-free), can reduce reaction time and improve yield .

Q. Basic: How is this compound characterized post-synthesis?

Methodological Answer:

Key characterization techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Verify ester linkage (δ ~4.1–4.3 ppm for glycerol backbone protons; δ ~170–175 ppm for carbonyl carbons) .

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl (-OH) absorption (~3400 cm⁻¹) .

- Chromatography :

- HPLC/GC : Assess purity (>95%) and detect unreacted starting materials .

- Mass Spectrometry : Confirm molecular ion peak (m/z 190.24 for [M+H]⁺) .

Q. Basic: What are the standard applications of this compound in lipid metabolism studies?

Methodological Answer:

The compound is used to:

- Modify Membrane Fluidity : Incorporate into lipid bilayers (e.g., liposomes) and measure changes via fluorescence anisotropy or differential scanning calorimetry (DSC) .

- Study Lipid Dynamics : Track metabolic incorporation using radiolabeled (e.g., ¹⁴C) hexanoic acid, followed by autoradiography or scintillation counting .

- Model Emulsification : Evaluate oil-water stabilization efficiency in biomimetic systems using dynamic light scattering (DLS) .

Q. Advanced: How do researchers investigate its role in modifying membrane fluidity?

Methodological Answer:

Advanced approaches include:

- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid bilayers (e.g., DPPC or POPC membranes) to predict effects on lateral diffusion and phase behavior .

- Electron Paramagnetic Resonance (EPR) : Use spin-labeled lipids to quantify changes in membrane order parameters .

- In Vitro Assays : Measure permeability using fluorescent probes (e.g., calcein leakage from liposomes) under varying concentrations of the compound .

Q. Advanced: How can contradictions in data on its antioxidant activity be resolved?

Methodological Answer:

Discrepancies arise from indirect evidence (e.g., related esters showing antioxidant effects in DPPH/FRAP assays). To resolve:

- Dose-Response Studies : Systematically test the compound across concentrations (0.1–10 mM) in multiple antioxidant assays (e.g., ORAC, ABTS) .

- ROS Scavenging Assays : Use cell-based models (e.g., HepG2 cells) with H₂DCFDA probes to quantify reactive oxygen species (ROS) inhibition .

- Control for Hydrolysis : Verify stability in assay media (pH 7.4, 37°C) to rule out confounding effects from degradation products .

Q. Advanced: What methodologies study its interaction with cytochrome P450 enzymes?

Methodological Answer:

To assess drug-drug interaction risks:

- In Vitro CYP Inhibition Assays : Incubate with human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS .

- Computational Docking : Predict binding affinities to CYP active sites using software like AutoDock Vina .

- In Vivo Pharmacokinetics : Administer the compound with probe drugs (e.g., caffeine for CYP1A2) in rodent models and monitor plasma clearance .

Q. Advanced: How does its chain length differentiate it from analogs in drug delivery?

Methodological Answer:

Compared to longer-chain analogs (e.g., octadecanoate), the hexanoate’s C6 chain offers:

- Balanced Lipophilicity : LogP ~1.5–2.0 (vs. >3.0 for C18 analogs), enhancing solubility in lipid-based formulations .

- Improved Bioavailability : Tested in Caco-2 cell monolayers, showing higher apparent permeability (Papp) for lipophilic drugs like paclitaxel .

- Controlled Release : Compare release kinetics in pH-responsive nanoparticles using dialysis membrane assays .

Propriétés

IUPAC Name |

2,3-dihydroxypropyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-2-3-4-5-9(12)13-7-8(11)6-10/h8,10-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWKUGIZRDCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964532 | |

| Record name | 2,3-Dihydroxypropyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-53-4, 26402-23-3 | |

| Record name | Monocaproin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, monoester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.